molecular formula C19H14N2O3 B12579352 Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]- CAS No. 199390-81-3

Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-

Cat. No.: B12579352
CAS No.: 199390-81-3
M. Wt: 318.3 g/mol
InChI Key: ZEAADEUPLNSMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]- is a chemical compound with the molecular formula C19H14N2O3 It is known for its unique structure, which includes a benzodioxole ring and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]- typically involves the reaction of 1,3-benzodioxole with phenylpropyl derivatives under specific conditions. One common method includes the use of malononitrile as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2H-1,3-benzodioxol-5-yl)ethylidene]propanedinitrile
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]- is unique due to its specific structural features, which include a benzodioxole ring and a phenylpropyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

199390-81-3

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]propanedinitrile

InChI

InChI=1S/C19H14N2O3/c20-10-15(11-21)16(9-17(22)13-4-2-1-3-5-13)14-6-7-18-19(8-14)24-12-23-18/h1-8,15-16H,9,12H2

InChI Key

ZEAADEUPLNSMLA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)C3=CC=CC=C3)C(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.